An In-Depth Technical Guide to N-(Azido-PEG3)-N-Fluorescein-PEG3-acid: A Versatile Tool for Bioconjugation and Drug Discovery
An In-Depth Technical Guide to N-(Azido-PEG3)-N-Fluorescein-PEG3-acid: A Versatile Tool for Bioconjugation and Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(Azido-PEG3)-N-Fluorescein-PEG3-acid is a heterobifunctional chemical linker that has emerged as a valuable tool in the fields of bioconjugation, chemical biology, and drug discovery. This molecule incorporates three key functional components: a terminal azide (B81097) group for bioorthogonal "click" chemistry, a terminal carboxylic acid for conventional amide bond formation, and a central fluorescein (B123965) moiety for fluorescent detection. The polyethylene (B3416737) glycol (PEG) spacers enhance its aqueous solubility and provide flexibility. This guide provides a comprehensive overview of its chemical properties, applications, and detailed experimental protocols for its use.
Core Properties and Specifications
N-(Azido-PEG3)-N-Fluorescein-PEG3-acid is a versatile linker that enables the conjugation of various molecules while allowing for their fluorescent detection. Its properties are summarized in the tables below.
Table 1: Chemical and Physical Properties
| Property | Value | Source(s) |
| Chemical Formula | C₃₈H₄₅N₅O₁₃S | [1] |
| Molecular Weight | 811.9 g/mol | [1] |
| CAS Number | 2100306-50-9 | [1][2][3][4] |
| Appearance | Pale yellow or colorless oil/solid | [3] |
| Purity | Typically >95% | [2] |
| Storage Conditions | -20°C, desiccated, protected from light | [1] |
Table 2: Fluorescent Properties
| Property | Wavelength (nm) | Source(s) |
| Excitation (Ex) | ~495 nm | [5] |
| Emission (Em) | ~517 nm |
Table 3: Solubility and Handling
| Property | Details | Source(s) |
| Solubility | Good solubility in water and most organic solvents. For stock solutions, DMSO or DMF are commonly used. | [1] |
| Handling | Avoid contact with skin and eyes. Use in a well-ventilated area. For detailed safety information, refer to the supplier's Safety Data Sheet (SDS). |
Key Applications
The unique trifunctional nature of N-(Azido-PEG3)-N-Fluorescein-PEG3-acid makes it suitable for a range of applications in life sciences research and development.
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Proteolysis Targeting Chimeras (PROTACs): This linker is particularly well-suited for the synthesis of fluorescently labeled PROTACs.[5] The carboxylic acid can be coupled to a ligand for an E3 ubiquitin ligase (e.g., VHL or Cereblon ligands), while the azide group can be "clicked" onto an alkyne-modified ligand for a protein of interest (POI). The fluorescein tag enables the study of PROTAC binding, cell permeability, and ternary complex formation using techniques like fluorescence polarization and cellular imaging.
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Fluorescent Labeling of Biomolecules: It can be used to fluorescently label proteins, peptides, and other biomolecules. For instance, the carboxylic acid can be activated to react with primary amines (e.g., lysine (B10760008) residues) on a protein surface. The remaining azide group can then be used for subsequent conjugation to other molecules.
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Drug Delivery and Targeting: The PEG linker can improve the pharmacokinetic properties of conjugated molecules. The dual handles allow for the attachment of both a targeting moiety and a therapeutic agent, with the fluorescein available for tracking.
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Assay Development: The fluorescent properties of the linker are valuable for developing high-throughput screening assays to identify new ligands or to study protein-protein interactions.
Experimental Protocols
The following are detailed methodologies for the two primary conjugation reactions involving N-(Azido-PEG3)-N-Fluorescein-PEG3-acid.
Protocol 1: Amide Bond Formation via Carboxylic Acid Activation
This protocol describes the conjugation of the linker to a molecule containing a primary amine (e.g., a protein or a small molecule ligand).
Materials:
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N-(Azido-PEG3)-N-Fluorescein-PEG3-acid
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Amine-containing molecule (e.g., protein, peptide, or small molecule)
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N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
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N-Hydroxysuccinimide (NHS)
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Anhydrous, amine-free solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO))
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Reaction buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0)
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Purification system (e.g., HPLC, size-exclusion chromatography)
Procedure:
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Activation of the Carboxylic Acid:
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Dissolve N-(Azido-PEG3)-N-Fluorescein-PEG3-acid and a 1.1-fold molar excess of NHS in anhydrous DMF or DMSO.
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Add a 1.1-fold molar excess of EDC or DCC to the solution.
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Stir the reaction mixture at room temperature for 1-4 hours to form the NHS ester. Monitor the reaction progress by TLC or LC-MS.
-
-
Conjugation to the Amine-Containing Molecule:
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Dissolve the amine-containing molecule in the appropriate reaction buffer.
-
Add the activated NHS ester solution dropwise to the amine-containing solution with gentle stirring. A 5- to 20-fold molar excess of the activated linker is typically used for protein labeling.
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.
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-
Purification:
-
Purify the resulting conjugate to remove unreacted linker and byproducts. For proteins, this can be achieved by dialysis or size-exclusion chromatography. For small molecules, purification is typically performed by High-Performance Liquid Chromatography (HPLC).
-
-
Characterization:
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Confirm the successful conjugation and determine the degree of labeling by methods such as mass spectrometry (for small molecules and peptides) or UV-Vis spectroscopy (by measuring the absorbance of the fluorescein and the protein).
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Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - "Click" Chemistry
This protocol outlines the conjugation of the azide-functionalized molecule (from Protocol 1 or another source) to an alkyne-containing molecule.[6][7]
Materials:
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Azide-functionalized molecule
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Alkyne-containing molecule
-
Copper(II) sulfate (B86663) (CuSO₄)
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Sodium ascorbate (B8700270)
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Copper ligand (e.g., Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA))
-
Solvent system (e.g., a mixture of water and a co-solvent like DMSO or t-butanol)
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Purification system (e.g., HPLC)
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of the azide- and alkyne-containing molecules in the chosen solvent.
-
Prepare fresh stock solutions of CuSO₄ (e.g., 50 mM in water), sodium ascorbate (e.g., 500 mM in water), and the copper ligand (e.g., 10 mM in DMSO).
-
-
Click Reaction:
-
In a reaction vial, combine the azide- and alkyne-containing molecules (typically in a 1:1.2 molar ratio of azide to alkyne).
-
Add the copper ligand to the reaction mixture to a final concentration of approximately 0.1 mM.
-
Add CuSO₄ to a final concentration of 1 mM.
-
Initiate the reaction by adding sodium ascorbate to a final concentration of 5 mM.
-
Stir the reaction at room temperature for 1-12 hours. The reaction is often complete within a few hours. Monitor progress by LC-MS.
-
-
Purification:
-
Purify the final conjugate using an appropriate method, such as preparative HPLC, to remove the catalyst and unreacted starting materials.
-
-
Characterization:
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Confirm the identity and purity of the final product by mass spectrometry and NMR spectroscopy.
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Visualized Workflows
The following diagrams illustrate the logical flow of experiments utilizing N-(Azido-PEG3)-N-Fluorescein-PEG3-acid.
Caption: Workflow for synthesizing a fluorescent bifunctional molecule.
Caption: Experimental workflow for fluorescent PROTAC evaluation.
References
- 1. N-(Azido-PEG3)-N-Fluorescein-PEG3-acid, 2100306-50-9 | BroadPharm [broadpharm.com]
- 2. precisepeg.com [precisepeg.com]
- 3. lookchem.com [lookchem.com]
- 4. N-(Azido-PEG3)-N-Fluorescein-PEG3-acid, CasNo.2100306-50-9 Xi'an Confluore Biological Technology Co., Ltd. China (Mainland) [confluore.lookchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. interchim.fr [interchim.fr]
